molecular formula C9H8FNO2 B13907092 4-Fluoro-2,3-dihydro-7-nitro-1H-indene

4-Fluoro-2,3-dihydro-7-nitro-1H-indene

Cat. No.: B13907092
M. Wt: 181.16 g/mol
InChI Key: HWDZJDCEMKOOKL-UHFFFAOYSA-N
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Description

4-Fluoro-7-nitro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 4th position and a nitro group at the 7th position on the indene ring. Indene derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7-nitro-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoro-2,3-dihydro-1H-indene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-7-nitro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 4-fluoro-7-nitro-1-indanone.

    Reduction: Formation of 4-fluoro-7-amino-2,3-dihydro-1H-indene.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-7-nitro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Fluoro-7-nitro-2,3-dihydro-1H-indene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2,3-dihydro-1H-indene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitro-2,3-dihydro-1H-indene: Lacks the fluorine atom, which may affect its chemical and biological properties.

Uniqueness

4-Fluoro-7-nitro-2,3-dihydro-1H-indene is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-fluoro-7-nitro-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H8FNO2/c10-8-4-5-9(11(12)13)7-3-1-2-6(7)8/h4-5H,1-3H2

InChI Key

HWDZJDCEMKOOKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)[N+](=O)[O-]

Origin of Product

United States

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